Sodium ammonium phosphate

Übersicht

Beschreibung

Sodium Ammonium Phosphate, also known as Ammonium Sodium Phosphate, is a white solid with a weak odor of ammonia . It can be used as a nitrogen and phosphorous source to synthesize biopolymers such as polyhydroxyalkanoate, a biodegradable plastic .

Molecular Structure Analysis

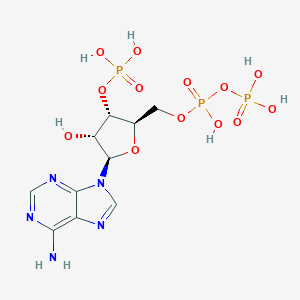

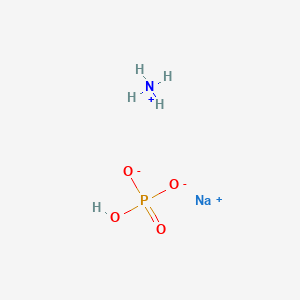

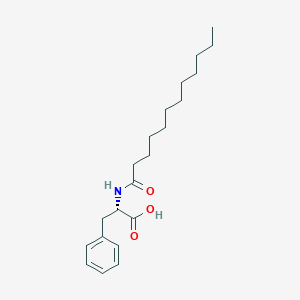

The molecular formula of Sodium Ammonium Phosphate is H5NNaO4P . It consists of one Sodium atom, one Ammonium ion, and one Phosphate ion. The InChIKey, a unique identifier for the compound, is CUXQLKLUPGTTKL-UHFFFAOYSA-M .Chemical Reactions Analysis

Sodium Ammonium Phosphate can undergo various chemical reactions. For instance, it can react with Barium Chloride to form Barium Phosphate and Ammonium Chloride . It can also react with Silver Nitrate to form Silver Phosphate and Ammonium Nitrate .Physical And Chemical Properties Analysis

Sodium Ammonium Phosphate is a white solid with a weak odor of ammonia . It has a molecular weight of 137.008 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Ion-Exchange Properties

Sodium ammonium phosphate: has been studied for its ion-exchange properties, particularly in the context of octacalcium phosphate (OCP). Researchers have demonstrated that the substituted cations in ammonium-substituted OCP and sodium-containing ammonium phosphate solutions undergo ion exchanges with OCP interlayers . This property is significant for pharmaceutical and medical applications due to OCP’s high biocompatibility.

Microcosmic Salt Bead Test

In analytical chemistry, Sodium ammonium phosphate is used as an essential ingredient in the microcosmic salt bead test. This test is a traditional method for identifying metallic radicals in the laboratory setting .

Chemical Research Intermediates

The compound finds application as intermediates in various chemical research processes. This role is crucial for the synthesis of complex compounds and the development of new materials .

Solidification of Silica-Based Compounds

Sodium ammonium phosphate has been utilized for the stable solidification of silica-based ammonium molybdophosphate. This application is particularly relevant for the treatment of radioactive cesium in secondary solid wastes, such as those generated from nuclear incidents .

Agricultural Research

In the field of agriculture, Sodium ammonium phosphate has been used to study its residual effects on cadmium phytoavailability and translocation from soil to wheat. This research is vital for understanding how to mitigate heavy metal contamination in crops .

Pharmaceutical Applications

Due to its ion-exchange capabilities, Sodium ammonium phosphate is being explored for various pharmaceutical applications. Its ability to undergo cation exchange without altering the crystal structure of compounds makes it a candidate for drug delivery systems .

Environmental Remediation

The compound’s role in environmental remediation, especially in the context of radioactive waste treatment, is of significant interest. Its application in solidifying waste materials for safer disposal is a critical area of research .

Material Science

Sodium ammonium phosphate is also being investigated in material science for its potential to create new types of layered compounds. These compounds could have unique properties useful for electronics, catalysis, and other advanced technologies .

Safety and Hazards

Wirkmechanismus

Target of Action

Sodium ammonium phosphate, also known as ammonium sodium phosphate, primarily targets the phosphorus and nitrogen metabolic pathways in organisms . It serves as a source of phosphorus and nitrogen, which are essential elements for various biological functions .

Mode of Action

The compound interacts with its targets by providing phosphorus and nitrogen, which are incorporated into various biochemical processes. For instance, phosphorus is a key component of ATP, DNA, and RNA, playing a crucial role in energy transfer, genetic information storage, and protein synthesis . Nitrogen, on the other hand, is a fundamental element in amino acids, proteins, and nucleic acids .

Biochemical Pathways

Sodium ammonium phosphate affects several biochemical pathways. In the phosphorus metabolic pathway, it contributes to the formation of ATP, nucleotides, and phospholipids . In the nitrogen metabolic pathway, it participates in the synthesis of amino acids and proteins .

Pharmacokinetics

As an inorganic compound, it is expected to be readily absorbed and distributed in the body due to its solubility in water . The metabolism involves the breakdown of the compound into its constituent ions, which are then utilized in various biochemical processes .

Result of Action

The action of sodium ammonium phosphate results in the provision of essential elements for various biological functions. This includes energy production, protein synthesis, genetic information storage and transfer, and cellular structure maintenance .

Action Environment

The action of sodium ammonium phosphate can be influenced by environmental factors such as pH and temperature . For instance, at high temperatures, it can lose its water of crystallization and decompose into other phosphates . Its solubility and hence, bioavailability, can also be affected by the pH of the environment .

Eigenschaften

IUPAC Name |

azanium;sodium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.Na.H3O4P/c;;1-5(2,3)4/h1H3;;(H3,1,2,3,4)/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXQLKLUPGTTKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].OP(=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5NNaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889602 | |

| Record name | Ammonium sodium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.008 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium ammonium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium ammonium phosphate | |

CAS RN |

13011-54-6 | |

| Record name | Ammonium sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013011546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium sodium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium sodium hydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWP615T2VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sodium Ammonium Phosphate serves as a dual-purpose ingredient in microbial growth media. Primarily, it acts as a source of nitrogen, an essential nutrient for microbial growth and metabolism [, , , , ]. Additionally, it provides phosphate, which is crucial for energy transfer processes within the cell and as a component of nucleic acids and phospholipids [, , ].

A: Yes, optimizing the concentration of Sodium Ammonium Phosphate is crucial for maximizing PHA production in Pseudomonas oleovorans. Research indicates that using 5.7 g/L of Sodium Ammonium Phosphate, alongside 8.4 g/L glucose and a phosphate buffer (35.4 mM), led to the highest biomass yield (1.71 ± 0.04 g/L) in a minimal synthetic medium []. This optimized medium resulted in complete consumption of both carbon and nitrogen sources within 48 hours and a 1.7-fold higher biomass yield compared to conventional media.

ANone: Sodium Ammonium Phosphate, specifically the dibasic form commonly used in research, has the chemical formula NaNH₄HPO₄. Its molecular weight is 137.01 g/mol.

A: Yes, Sodium Ammonium Phosphate synthesized from purified phosphoric acid can be characterized using various analytical techniques. These include Fourier Transform Infrared Spectroscopy (FT-IR) to analyze its molecular structure and X-ray diffraction (XRD) to examine its crystallographic structure []. Additionally, Energy-dispersive X-ray spectroscopy (EDAX) helps determine the elemental composition, while complete chemical analysis verifies the purity and composition of the prepared salt.

A: The interaction of Sodium Ammonium Phosphate with Phytomonas malvaceara in culture media is complex and depends on various factors. While it can act as a nutrient source, certain sugars, when present alongside Sodium Ammonium Phosphate, can surprisingly inhibit the growth of this organism under specific conditions []. This inhibition seems to be influenced by the overall composition of the culture medium, the concentration of the sugar, and the sterilization method used.

A: Certainly. Sodium Ammonium Phosphate is a key component in selective media designed to isolate bacteria of the genus Acinetobacter [, ]. These media utilize ethanol as the sole carbon and energy source. In this specific scenario, Sodium Ammonium Phosphate is the only nitrogen source, creating a nutrient profile that favors the growth of Acinetobacter species while inhibiting others.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

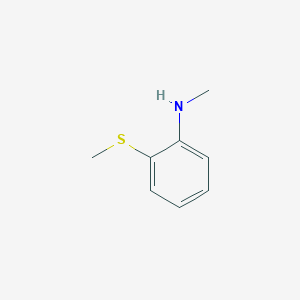

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)